molecular formula C14H18FNOS B4412335 N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide

N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide

Cat. No. B4412335
M. Wt: 267.36 g/mol
InChI Key: ACGHAZSQRZIMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. When the B-cell receptor is activated by an antigen, BTK is activated and initiates a signaling cascade that leads to B-cell activation and proliferation. By inhibiting BTK activity, N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide blocks this signaling cascade and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in both healthy and malignant B-cells. In addition, this compound has been shown to induce apoptosis in malignant B-cells, while sparing healthy B-cells. These findings suggest that this compound may have a selective effect on malignant B-cells, making it a potentially effective treatment for B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for BTK and to inhibit BTK activity at low concentrations. In addition, this compound has been shown to have a selective effect on malignant B-cells, making it a potentially effective treatment for B-cell malignancies. One limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. In addition, the safety and toxicity of this compound in humans have not yet been fully established.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide. One area of focus is the development of this compound as a potential treatment for B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL and NHL. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound and to optimize treatment strategies. Finally, research on the mechanisms of resistance to this compound could help to identify new targets for the treatment of B-cell malignancies.

Scientific Research Applications

N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and induces apoptosis (programmed cell death) in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that this compound reduces tumor growth and prolongs survival. These findings suggest that this compound may have therapeutic potential in the treatment of B-cell malignancies.

properties

IUPAC Name

N-cyclopentyl-2-[(4-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNOS/c15-12-7-5-11(6-8-12)9-18-10-14(17)16-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHAZSQRZIMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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